Cas no 232281-72-0 (2-Amino-2-cycloheptylacetic acid hydrochloride)

2-Amino-2-cycloheptylacetic acid hydrochloride is a cycloheptane-derived amino acid derivative with applications in organic synthesis and pharmaceutical research. Its structure features a cycloheptyl ring substituted with an amino and carboxylic acid group, rendered water-soluble as a hydrochloride salt. This compound is valued for its role as a chiral building block in the preparation of peptidomimetics and bioactive molecules. The cycloheptyl moiety offers conformational rigidity, which can influence binding interactions in drug design. The hydrochloride form enhances stability and handling, making it suitable for synthetic workflows. Its purity and well-defined stereochemistry are critical for reproducibility in medicinal chemistry and asymmetric synthesis.
2-Amino-2-cycloheptylacetic acid hydrochloride structure
232281-72-0 structure
Product Name:2-Amino-2-cycloheptylacetic acid hydrochloride
CAS No:232281-72-0
MF:C9H18ClNO2
MW:207.69772195816
MDL:MFCD23381186
CID:1036574
PubChem ID:22716026
Update Time:2025-06-26

2-Amino-2-cycloheptylacetic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-cycloheptylacetic acid hydrochloride
    • A-AMINOCYCLOHEPTANEACETIC ACID HYDROCHLORIDE
    • 2-AMINO-2-CYCLOHEPTYLACETICACID HYDROCHLORIDE
    • 232281-72-0
    • Amino(cycloheptyl)acetic acid--hydrogen chloride (1/1)
    • 2-Amino-2-cycloheptylaceticacidhydrochloride
    • DTXSID50627741
    • AT30841
    • 2-amino-2-cycloheptylacetic acid;hydrochloride
    • Z3235020894
    • AMINO(CYCLOHEPTYL)ACETIC ACID HYDROCHLORIDE
    • EN300-8219700
    • DB-338077
    • Cycloheptaneacetic acid, alpha-amino-, hydrochloride (1:1)
    • MDL: MFCD23381186
    • Inchi: 1S/C9H17NO2.ClH/c10-8(9(11)12)7-5-3-1-2-4-6-7;/h7-8H,1-6,10H2,(H,11,12);1H
    • InChI Key: FOHHHWQTBPZFAO-UHFFFAOYSA-N
    • SMILES: Cl.OC(C(C1CCCCCC1)N)=O

Computed Properties

  • Exact Mass: 207.1026065g/mol
  • Monoisotopic Mass: 207.1026065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 2-Amino-2-cycloheptylacetic acid hydrochloride

Introduction to 2-Amino-2-cycloheptylacetic acid hydrochloride (CAS No. 232281-72-0)

2-Amino-2-cycloheptylacetic acid hydrochloride, identified by its CAS number 232281-72-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by a cycloheptyl group attached to an amino and carboxylic acid moiety with a hydrochloride salt form, has garnered attention due to its unique structural properties and potential biological activities. The cycloheptyl ring contributes to its steric environment, influencing its interactions with biological targets, while the amino and carboxylic acid functionalities make it a versatile intermediate in drug design and synthesis.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical applications, including formulation development and in vitro studies. The structural motif of 2-amino-2-cycloheptylacetic acid hydrochloride suggests potential roles as a chelating agent, a building block for more complex molecules, or even as an active pharmaceutical ingredient (API) in certain therapeutic contexts. Recent advancements in medicinal chemistry have highlighted the importance of such compounds in developing novel treatments for metabolic disorders, inflammatory conditions, and other diseases where precise molecular targeting is required.

One of the most compelling aspects of 2-amino-2-cycloheptylacetic acid hydrochloride is its potential as a scaffold for drug discovery. The cycloheptyl ring provides a rigid framework that can be modified to optimize binding affinity and selectivity against specific biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors implicated in cancer progression and neurodegenerative diseases. The amino group can be further functionalized to introduce additional pharmacophores, enhancing the compound's therapeutic profile.

In recent years, computational modeling and high-throughput screening have been instrumental in identifying promising candidates like 2-amino-2-cycloheptylacetic acid hydrochloride. These techniques allow researchers to predict the biological activity of molecules based on their structural features, reducing the time and cost associated with traditional trial-and-error approaches. The integration of machine learning algorithms has further accelerated this process, enabling the rapid design of optimized derivatives with improved efficacy and reduced toxicity.

The hydrochloride salt form of this compound also offers advantages in terms of stability and shelf-life. Salts are generally more stable than their free base forms, which is crucial for pharmaceutical formulations that require long-term storage or transport under varying conditions. Additionally, the hydrochloride form improves the compound's bioavailability upon administration, ensuring that it reaches its target site in sufficient concentrations to exert its desired effects.

Current research is exploring the potential applications of 2-amino-2-cycloheptylacetic acid hydrochloride in treating metabolic syndromes. The structural similarity between this compound and certain natural amino acids suggests that it may interact with metabolic pathways involved in glucose regulation, lipid metabolism, and inflammation. Preclinical studies have demonstrated promising results in animal models, indicating that derivatives of this compound could serve as lead compounds for new therapeutic agents.

The synthesis of 2-amino-2-cycloheptylacetic acid hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and asymmetric synthesis, have been employed to produce enantiomerically pure forms of this compound. These techniques are essential for developing drugs with specific stereochemical requirements, where the configuration of atoms can significantly impact biological activity.

In conclusion, 2-amino-2-cycloheptylacetic acid hydrochloride (CAS No. 232281-72-0) represents a valuable asset in pharmaceutical research due to its unique structural features and potential biological applications. Its versatility as a scaffold for drug discovery, combined with the advantages offered by its salt form, makes it a promising candidate for developing novel therapeutics. As research continues to uncover new insights into its mechanisms of action and applications in medicine, this compound is poised to play an increasingly important role in addressing some of today's most challenging health issues.

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